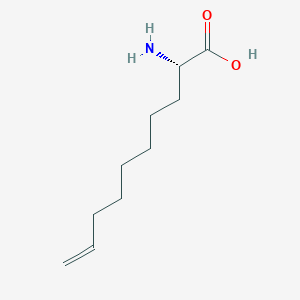
3,3'-Bis(aminomethyl)biphenyl dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is a chemical compound with the molecular formula C({14})H({18})Cl({2})N({2}). It is a derivative of biphenyl, where two aminomethyl groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is often used in various chemical and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Functionalization: The biphenyl is first functionalized to introduce aminomethyl groups at the 3 and 3’ positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable amine, followed by reduction.
Formation of Dihydrochloride Salt: The resulting 3,3’-Bis(aminomethyl)biphenyl is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing large reactors to handle the biphenyl and reagents.
Continuous Flow Processes: To ensure consistent quality and yield.
Purification: Using crystallization or recrystallization techniques to obtain the pure dihydrochloride salt.
化学反応の分析
Types of Reactions
3,3’-Bis(aminomethyl)biphenyl dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
3,3’-Bis(aminomethyl)biphenyl dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride depends on its application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the aminomethyl groups attack electrophilic centers.
Biological Systems: May interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
3,3’-Diaminobiphenyl: Lacks the aminomethyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(aminomethyl)biphenyl: Has aminomethyl groups at different positions, leading to different reactivity and applications.
Benzylamine: A simpler structure with only one aminomethyl group, used in similar but less complex applications.
Uniqueness
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.
特性
IUPAC Name |
[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLSLRSARZBRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)






![C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)

![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)
![Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B8097845.png)
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)


